molecular formula C15H12N8OS2 B6491313 N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-{[6-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide CAS No. 891111-54-9

N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-{[6-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide

Cat. No.: B6491313
CAS No.: 891111-54-9
M. Wt: 384.4 g/mol
InChI Key: ZSSUHTQARJCBGG-UHFFFAOYSA-N
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Description

The compound N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-{[6-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide is a heterocyclic organic molecule with a complex architecture. Its structure integrates three key moieties:

  • A 5-methyl-1,3,4-thiadiazole ring, contributing sulfur-based electron-withdrawing properties.
  • A sulfanylacetamide linker bridging the thiadiazole and triazolopyridazine groups, providing conformational flexibility.

Its structural analogs (e.g., pyridin-3-yl variants) have been synthesized and characterized, indicating a focus on optimizing substituent effects for target binding and solubility .

Properties

IUPAC Name

N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-[(6-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N8OS2/c1-9-18-20-14(26-9)17-13(24)8-25-15-21-19-12-3-2-11(22-23(12)15)10-4-6-16-7-5-10/h2-7H,8H2,1H3,(H,17,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSSUHTQARJCBGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)NC(=O)CSC2=NN=C3N2N=C(C=C3)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N8OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural analogs differ in substituents on the thiadiazole, triazolopyridazine, or aryl groups. These modifications influence physicochemical properties, bioavailability, and target interactions. Below is a comparative analysis:

Table 1: Structural and Functional Comparison with Analogs

Compound Name Key Structural Differences Hypothesized Impact on Properties Reference ID
N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-{[6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide Pyridin-3-yl substituent (vs. pyridin-4-yl) Altered electronic distribution; possible reduction in binding affinity due to N-position change
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[6-(4-methylphenyl)pyridazin-3-yl]sulfanylacetamide 5-Ethyl thiadiazole (vs. 5-methyl); 4-methylphenyl (vs. pyridin-4-yl) Increased lipophilicity; potential for enhanced metabolic stability
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-{[3-(3-methoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide Pyrimidoindole core (vs. triazolopyridazine); 3-methoxyphenyl substituent Improved solubility due to methoxy group; altered target selectivity
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[(6-thien-2-ylpyridazin-3-yl)thio]acetamide Thien-2-yl substituent (vs. pyridin-4-yl) Enhanced membrane permeability due to sulfur-rich thiophene

Key Findings:

Pyridine Position Matters : The substitution pattern on the pyridine ring (3- vs. 4-position) significantly affects electronic properties. Pyridin-4-yl may offer better hydrogen-bonding geometry compared to pyridin-3-yl, as seen in related kinase inhibitors .

Thiadiazole Alkylation: Ethyl substitution at the thiadiazole 5-position (vs.

Heterocycle Core Modifications : Replacing the triazolopyridazine with a pyrimidoindole (as in ) introduces a planar, aromatic system that may enhance DNA intercalation but reduce kinase selectivity.

Aryl vs. Heteroaryl Substituents : Thiophene (in ) provides electron-rich sulfur atoms that may improve redox activity, whereas pyridinyl groups favor polar interactions.

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